An In-depth Technical Guide to (+)-Isopulegol: Core Properties and Structure
An In-depth Technical Guide to (+)-Isopulegol: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Isopulegol is a naturally occurring monoterpene alcohol, a key intermediate in the synthesis of menthol, and a compound of significant interest in the fragrance, food, and pharmaceutical industries.[1][2] Its characteristic minty, cooling, and herbal aroma, coupled with its bioactive properties, makes it a valuable ingredient in a wide array of products, from cosmetics and oral care to therapeutic formulations.[1] This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of (+)-Isopulegol, tailored for a scientific audience.
Chemical Structure
(+)-Isopulegol, systematically named (1S,2R,5S)-5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-ol, is a chiral molecule with three stereocenters.[3] Its structure consists of a cyclohexane ring substituted with a methyl group, a hydroxyl group, and an isopropenyl group. The specific spatial arrangement of these functional groups, denoted by the (1S,2R,5S) stereochemistry, is crucial for its distinct properties and biological activity.
The molecule's InChIKey is ZYTMANIQRDEHIO-AEJSXWLSSA-N.[4][5]
Physicochemical Properties
The physical and chemical properties of (+)-Isopulegol are summarized in the tables below, providing a consolidated source of quantitative data for easy reference and comparison.
Table 1: General and Physical Properties of (+)-Isopulegol
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [1][4][6][7] |
| Molecular Weight | 154.25 g/mol | [1][4][6][7] |
| Appearance | Colorless to pale yellow liquid | [1][8] |
| Odor | Minty, cooling, herbal | [1][2] |
| CAS Number | 104870-56-6 | [3][4][6] |
| Melting Point | 5 – 8 °C | [1] |
| Boiling Point | 91 °C at 12 mmHg; 212 °C at 760 mmHg | [2][4][6] |
| Density | 0.912 g/mL at 25 °C | [2][4][6] |
| Refractive Index (n20/D) | 1.469 - 1.471 | [2][4][6] |
| Optical Rotation ([α]20/D) | +22° (neat) | [4] |
| Flash Point | 78 °C (closed cup) | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, oils, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][6] |
Table 2: Spectroscopic Data Identifiers for (+)-Isopulegol
| Spectroscopic Data | Identifier/Description |
| SMILES String | C[C@H]1CC--INVALID-LINK--C1">C@@HC(C)=C |
| InChI | 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1 |
| InChI Key | ZYTMANIQRDEHIO-AEJSXWLSSA-N |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and for the structural elucidation of (+)-Isopulegol are outlined below.
Determination of Melting Point
The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology:
-
A small, dry sample of the solid is finely powdered and packed into a capillary tube to a height of about 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which provides controlled heating of the sample.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology (Thiele Tube Method):
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) to ensure uniform heating.
-
The apparatus is heated gently. As the boiling point is approached, a steady stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the liquid is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Measurement of Optical Rotation
Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through certain materials. It is a characteristic property of chiral substances.
Methodology (Polarimetry):
-
A solution of the chiral compound is prepared at a known concentration in a suitable solvent.
-
The polarimeter is calibrated using a blank (the pure solvent).
-
The sample solution is placed in a sample tube of a specific length (path length).
-
Plane-polarized light is passed through the sample.
-
The analyzer is rotated until the light passing through is at a minimum intensity. The angle of rotation is measured.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through the material.
Methodology (Abbe Refractometer):
-
A few drops of the liquid sample are placed on the prism of the Abbe refractometer.
-
The prism is closed and the instrument's light source is switched on.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
If a colored band is observed, the dispersion correction knob is adjusted to sharpen the dividing line.
-
The refractive index is read directly from the instrument's scale.
Visualizations
Synthesis of (-)-Menthol from (+)-Isopulegol
(+)-Isopulegol is a crucial precursor in the industrial synthesis of (-)-menthol, a widely used compound with cooling and flavoring properties. The process involves the hydrogenation of the isopropenyl group to an isopropyl group.
Caption: Synthesis of (-)-Menthol from (+)-Isopulegol via hydrogenation.
Experimental Workflow for Compound Characterization
The characterization of a chemical compound like (+)-Isopulegol involves a series of analytical techniques to determine its physical properties and confirm its structure.
Caption: General experimental workflow for the characterization of a chemical compound.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. emeraldcloudlab.com [emeraldcloudlab.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
